![molecular formula C30H36O7 B1245153 Tanariflavanone A](/img/structure/B1245153.png)
Tanariflavanone A
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Overview
Description
Tanariflavanone A is a hydroxyflavanone with a pyranochromane skeleton that is 3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromen-6-one substituted by geminal methyl groups at position 2, hydroxy groups at positions 3 and 5 and a phenyl group at position 8 which in turn is substituted by a geranyl group at position 2 and hydroxy groups at positions 3 and 4. Isolated from Macaranga tanarius, it exhibits alleopathic effect. It has a role as an allelochemical and a plant metabolite. It is a hydroxyflavanone, a pyranochromane and an extended flavonoid.
Scientific Research Applications
Phytochemical Investigations
Isolation and Structure Elucidation
Tanariflavanone A has been isolated during phytochemical investigations of plant leaves, such as Macaranga tanarius. The structure of tanariflavanone A was elucidated using spectroscopic methods and chemical conversion, contributing to the understanding of the chemical diversity in plants (Kawakami et al., 2008).
Identification in Plant Constituents
Studies have identified tanariflavanone A among the constituents of plants like Macaranga tanarius. Such research helps in identifying the chemical composition of plants, which is crucial for understanding their potential medicinal applications (Phommart et al., 2005).
Biological Activities
Allelopathic Properties
Tanariflavanone A has demonstrated allelopathic properties, showing the ability to inhibit radicle growth of lettuce seedlings. Such findings are significant in understanding the ecological interactions and potential agricultural applications of plant-derived compounds (Tseng et al., 2001).
Antibacterial and Antioxidant Activity
Research indicates the potential antibacterial and antioxidant activities of tanariflavanone A. This opens avenues for its use in pharmaceutical applications, particularly in developing treatments and preventive measures against infections and oxidative stress-related conditions (Chien et al., 2022).
Chemical Synthesis and Analysis
Total Synthesis
The first total synthesis of tanariflavanone A has been achieved, providing a method for its production outside of natural extraction. This is crucial for enabling further research and potential pharmaceutical development (Yang et al., 2013).
Chemotaxonomic Significance
Studies on tanariflavanone A contribute to chemotaxonomy, helping in classifying plants based on their chemical constituents. This is important for botanical classification and understanding evolutionary relationships (Syah & Ghisalberti, 2015).
properties
Product Name |
Tanariflavanone A |
---|---|
Molecular Formula |
C30H36O7 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(8S)-8-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4-dihydroxyphenyl]-3,5-dihydroxy-2,2-dimethyl-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C30H36O7/c1-16(2)7-6-8-17(3)9-10-19-18(11-12-21(31)28(19)34)23-14-22(32)27-25(36-23)15-24-20(29(27)35)13-26(33)30(4,5)37-24/h7,9,11-12,15,23,26,31,33-35H,6,8,10,13-14H2,1-5H3/b17-9+/t23-,26?/m0/s1 |
InChI Key |
BTDKFPKJPIGYFD-NBNDFHJKSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)O)[C@@H]2CC(=O)C3=C(O2)C=C4C(=C3O)CC(C(O4)(C)C)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)O)C2CC(=O)C3=C(O2)C=C4C(=C3O)CC(C(O4)(C)C)O)C)C |
synonyms |
tanariflavanone A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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